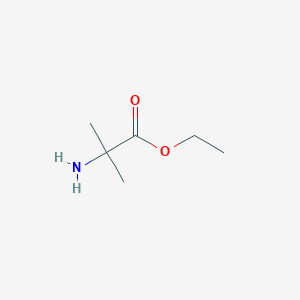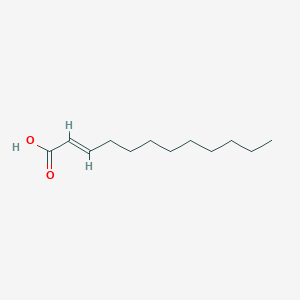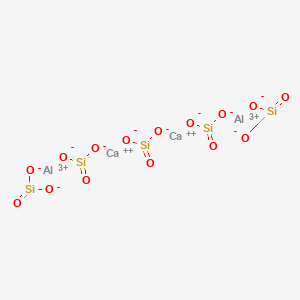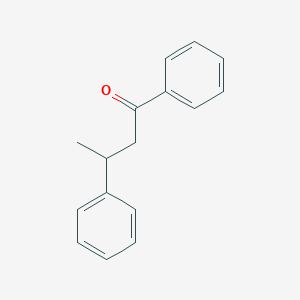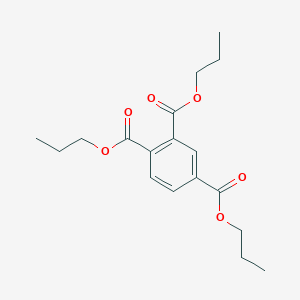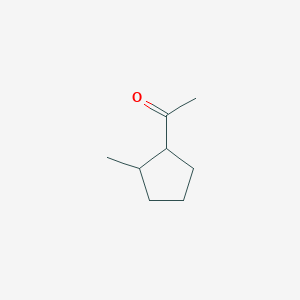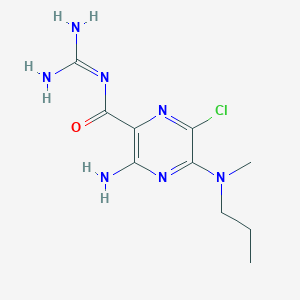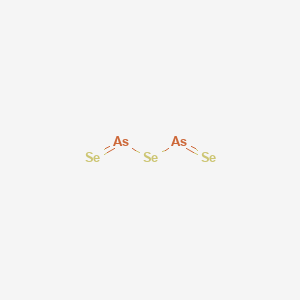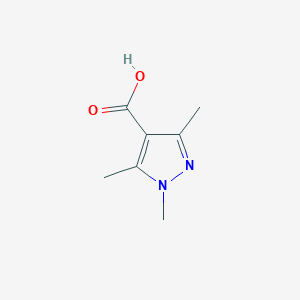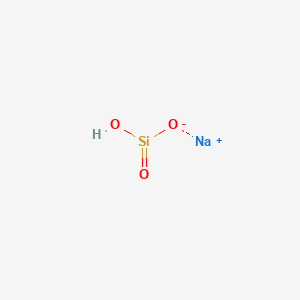
Sodium silicate
Vue d'ensemble
Description
Synthesis Analysis
Sodium silicate can be synthesized by treating a mixture of silica, water, and caustic soda with hot steam . The reaction is as follows: 2 x NaOH + SiO2 → (Na2O)x·SiO2 + x H2O . Sodium metasilicate can also be produced by dissolving silica SiO2 in molten sodium carbonate (Na2CO3) at a temperature of 851 °C .Molecular Structure Analysis
The chemical formula of Sodium silicate is (Na2O)x·SiO2 . It is the generic name and formula given to the majority of the chemical solutions . Sodium silicate is an ionic compound and has a range of physical forms . It can be produced in a solid state or in a liquid solution . The different physical states depend on the ratios of silica and sodium oxide and on the water content .Physical And Chemical Properties Analysis
Sodium silicate is a crystalline and colorless glassy solid . It can also be defined as a white powder . Sodium silicates that are high in their content of silicon can easily dissolve in water . Some of the most specific chemical and physical properties of sodium silicate include: Count of hydrogen bond acceptors: 3, Molar mass or molecular weight: 122.062 g/mol, Count of the covalent bonds: 3, Complexity: 18.8 .Applications De Recherche Scientifique
1. Sodium Silicate-Derived Aerogels
Scientific Field
Materials Science and Engineering
Summary
Inorganic silica aerogels derived from sodium silicate are voluminous three-dimensional open networks with exceptional properties. These aerogels exhibit a density as low as approximately 100 kg/m³, high porosity (around 99%), low thermal conductivity (about 0.01 W/m·K), high specific surface area (approximately 1000 m²/g), low refractive index (around 1.05), and high optical transmittance (approximately 95%) depending on their preparation conditions .
Methods of Application
Applications
These unique aerogels find applications in both commercial and high-tech engineering fields:
2. Sugarcane Bagasse Ash (SCBA) as a Binder
Scientific Field
Civil Engineering and Materials Science
Summary
Instead of synthesizing glass with SCBA, sodium silicate can be used as a binder in concrete. SCBA is a waste product from sugarcane processing, and its utilization as a binder contributes to sustainable construction practices .
Methods of Application
- Hydrophobic Coatings : Researchers investigate hydrophobic coatings for ceramics using sodium silicate .
3. Solid Wastes Utilization
Scientific Field
Environmental Science and Materials Engineering
Summary
Solid wastes, including sodium silicate-containing materials, have extensive applications in various fields.
Applications
Orientations Futures
The major market players are investing a lot of money in R&D to expand their product lines, which will spur further market growth for Sodium Silicate . Sodium silicate-derived aerogels have been applied in both commercial and high-tech engineering applications such as thermal insulation, separation, coatings, optics, nuclear particle detection, sensing, and catalysis .
Relevant Papers The paper “Sodium silicate-derived aerogels: effect of processing parameters on their applications” provides information on the unique features of a wide array of silica aerogels and their potential applications and recent developments in the field of science and technology .
Propriétés
IUPAC Name |
disodium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.O3Si/c;;1-4(2)3/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHWMYGWWRZVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2SiO3, Na2O3Si | |
| Record name | Sodium silicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_silicate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Sodium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium metasilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7029669 | |
| Record name | Sodium silicate (Na2SiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.063 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium silicate appears as a powdered or flaked solid substance. Strong irritant to skin, eyes, and mucous membranes. May be toxic by ingestion. Concentrated aqueous solutions used as a glue., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Deliquescent powder or flakes; [CAMEO] Amorphous lumps, aqueous solution, or spray-dried powder with approximately 20% residual water; [Reference #1], COLOURLESS 25-50% SODIUM SILICATE SOLUTION IN WATER. | |
| Record name | SODIUM SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silicic acid, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM SILICATE (solution 25-50%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In commerce mole ratios of SiO2 to Na2O vary from 1.5 to 3.3. ... The higher the ratio (e.g., the less sodium) the lower the solubility and alkalinity., VERY SLIGHTLY SOL OR ALMOST INSOL IN COLD WATER; LESS READILY SOL IN LARGE AMT OF WATER THAN IN SMALL AMT; ANHYD DISSOLVE WITH MORE DIFFICULTY THAN HYDRATE IN WATER, GLASS FORM SOL IN STEAM UNDER PRESSURE; PARTIALLY MISCIBLE WITH PRIMARY ALC & KETONES; MISCIBLE WITH SOME POLYHYDRIC ALC, INSOL IN ALC, POTASSIUM, & SODIUM SALTS, BROUGHT INTO SOLN BY HEATING WITH WATER UNDER PRESSURE; SILICATES CONTAINING MORE SODIUM DISSOLVE MORE READILY, Solubility in water at 20 °C: miscible | |
| Record name | SODIUM SILICATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SILICATE (solution 25-50%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.1 to 1.7 at 68 °F (USCG, 1999), Relative density (water = 1): 1.4 | |
| Record name | SODIUM SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM SILICATE (solution 25-50%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Range of trace impurities in typical sodium silicate solutions (3.3 silicon dioxide:sodiun oxide) fluoride, 6.7-9.5 ppm; chloride, 130-1900 ppm; sulfate, < 160-1,700 ppm; nitrogen, 0.1-44 ppm; arsenic, < 1-< 1 ppm; mercury, < 0.26-2.5 ppb; lead, 0.17-0.60 ppm; cadmium, < 10-21 ppm; iron, 36-120 ppm; magnesium, 4-26 ppm; calcium, < 1-76 ppm; aluminum, 50-220 ppm; phosphorus, < 18-< 18 ppm; vanadium, < 0.3-0.8 ppm; chromium, < 0.3-1.0 ppm;; nickel, < 0.3-< 0.3 ppm; cobalt, < 0.3-< 0.3 ppm; zinc, < 0.6-2.8 ppm; copper, < 0.6-1.1 ppm; bismuth, < 25-< 25 ppm; strontium, < 0.2-1.5 ppm; barium, < 0.2-2.8 ppm; manganese, 0.1-1.8 ppm; tin, < 60-< 60 ppm; antimony, < 15-< 15 ppm; selenium< 20-< 20 ppm. /From table/ | |
| Record name | SODIUM SILICATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium silicate | |
Color/Form |
COLORLESS TO WHITE OR GRAYISH-WHITE, CRYSTAL-LIKE PIECES OR LUMPS, LUMPS OF GREENISH GLASS; WHITE POWDERS; LIQUIDS CLOUDY OR CLEAR | |
CAS RN |
6834-92-0; 1344-09-8, 1344-09-8, 6834-92-0 | |
| Record name | SODIUM SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium metasilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium silicate (Na2SiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM METASILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052612U92L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM SILICATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SILICATE (solution 25-50%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

